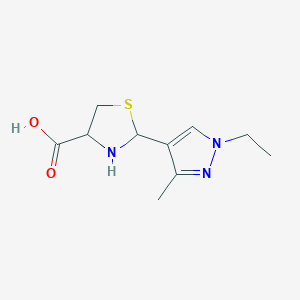

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-3-13-4-7(6(2)12-13)9-11-8(5-16-9)10(14)15/h4,8-9,11H,3,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBTWRDGHHNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiazolidine moiety. The final step involves the addition of the carboxylic acid group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. Advanced purification techniques like crystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazole ring or the thiazolidine ring, altering the electronic properties of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or thiazolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyrazole or thiazolidine rings.

Scientific Research Applications

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole and thiazolidine rings can interact with active sites on proteins, potentially inhibiting or modifying their activity. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs (Table 1):

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility (~2–5 mg/mL predicted), but the ethyl-methylpyrazole substituent increases logP (~1.5–2.0) compared to nitro-phenyl analogs (logP ~0.5–1.0) .

- Stability : Thiazolidines are prone to ring-opening under acidic conditions, whereas thiazoles are more stable but less conformationally adaptable .

Biological Activity

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C10H15N3O2S

- CAS Number : 1218401-81-0

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : It has been shown to reduce intracellular reactive oxygen species (ROS) levels, suggesting a role in oxidative stress defense .

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, attributed to structural components that enhance interaction with cellular targets .

- Anti-inflammatory Effects : The compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are key players in inflammatory processes .

The mechanisms through which 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid exerts its effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit COX enzymes, leading to reduced production of inflammatory mediators.

- Cellular Interaction : Its structure allows for interaction with cellular proteins, potentially altering signaling pathways involved in cell proliferation and apoptosis.

Antioxidant Activity

A study demonstrated that this compound significantly enhanced trophozoite growth while reducing ROS levels in culture systems. This suggests its utility in protecting cells from oxidative damage .

Antitumor Activity

In vitro studies revealed that 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid exhibited cytotoxicity against several cancer cell lines. The structure activity relationship (SAR) analysis indicated that specific functional groups on the thiazolidine scaffold were critical for its activity. Notably, compounds with electron-donating groups showed enhanced potency against tumor cells .

Anti-inflammatory Effects

Research highlighted the compound's ability to inhibit COX enzymes selectively. This was evidenced by comparative studies showing a significant reduction in edema in animal models when treated with this compound compared to standard anti-inflammatory drugs .

Data Table of Biological Activities

Q & A

Basic: What are effective synthetic routes for preparing 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid?

Answer:

The synthesis of pyrazole-thiazolidine hybrids typically involves multi-step protocols. A common approach includes:

- Step 1: Preparation of the pyrazole core. For example, 1-ethyl-3-methylpyrazole derivatives can be synthesized via nucleophilic substitution using alkyl halides or via cyclocondensation of hydrazines with diketones.

- Step 2: Functionalization of the pyrazole at the 4-position. This may involve halogenation (e.g., chlorination) to introduce reactive sites for subsequent coupling .

- Step 3: Thiazolidine ring formation. The thiazolidine moiety is often constructed by reacting cysteine derivatives or thioamides with aldehydes/ketones under acidic or basic conditions. For instance, using NaN₃ in DMF at 50°C for azide intermediate formation, followed by cyclization with thioglycolic acid derivatives .

- Step 4: Carboxylic acid introduction. Hydrolysis of ester-protected intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous THF/MeOH mixtures yields the final carboxylic acid .

Key Considerations:

- Catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) and solvent polarity (DMF for high-temperature reactions) significantly impact yield .

- Purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is critical for isolating enantiomerically pure products .

Advanced: How can researchers resolve contradictions in reported reaction yields for pyrazole-thiazolidine hybrid syntheses?

Answer:

Discrepancies in yields often arise from subtle variations in experimental conditions. To address this:

- Variable Analysis:

- Catalyst Loading: Excess NaN₃ in azide formation () may lead to side reactions (e.g., over-alkylation), reducing yield. Optimize stoichiometry using DOE (Design of Experiments) .

- Temperature Control: Cyclization reactions (e.g., in THF at reflux) are sensitive to temperature; minor deviations can alter reaction kinetics. Use precise thermocouples and inert atmospheres (N₂/Ar) to maintain consistency .

- Workup Procedures: Differences in quenching (e.g., rapid vs. gradual ice-water addition) may precipitate by-products. Standardize workup protocols and monitor pH during acidification steps .

- Case Study: reports a 51% yield for a pyrazole-azide intermediate using TLC-guided optimization, whereas achieved higher yields (≥70%) via controlled heating and Celite-assisted purification. Cross-validate conditions using HPLC or GC-MS to identify optimal parameters .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify pyrazole protons (δ 7.5–8.5 ppm) and thiazolidine ring protons (δ 3.0–4.5 ppm). The ethyl group (CH₂CH₃) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) .

- ¹³C NMR: Carboxylic acid carbonyls resonate at δ 170–175 ppm, while pyrazole carbons appear at δ 140–160 ppm .

- HPLC: Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (≥98%) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₄N₃O₂S: 256.0753) .

Advanced: How can computational modeling enhance the design of pyrazole-thiazolidine derivatives for medicinal chemistry?

Answer:

- Reaction Pathway Prediction: Tools like Gaussian or ORCA enable transition-state analysis for cyclization steps. For example, density functional theory (DFT) calculations can optimize azide-alkyne Huisgen cycloaddition regioselectivity .

- Binding Affinity Studies: Molecular docking (AutoDock Vina) screens thiazolidine-4-carboxylic acid derivatives against targets (e.g., PPAR-γ for diabetes). Focus on hydrogen-bond interactions between the carboxylic acid and receptor residues .

- Solubility Optimization: COSMO-RS simulations predict solubility in solvents like DMSO or ethanol, guiding formulation for in vitro assays .

Advanced: What strategies mitigate instability issues in pyrazole-thiazolidine carboxylic acids during storage?

Answer:

- Lyophilization: Freeze-drying aqueous solutions (pH 6–7) preserves carboxylic acid integrity by preventing hydrolysis. Store at -80°C under argon .

- Light Sensitivity: Amber vials and antioxidant additives (e.g., BHT at 0.01% w/v) reduce photodegradation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

- Polymorphism Control: Use X-ray crystallography to identify stable crystalline forms. For amorphous solids, employ spray drying with polymeric stabilizers (e.g., PVP-VA) .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Antimicrobial Agents: The thiazolidine ring chelates metal ions (e.g., Mg²⁺ in bacterial enzymes), disrupting biofilm formation. Test against S. aureus (MIC ≤ 8 µg/mL) via broth microdilution .

- Antioxidant Activity: The pyrazole-thiazolidine scaffold scavenges ROS (reactive oxygen species) in in vitro assays (e.g., DPPH radical quenching, IC₅₀ ~20 µM) .

- Enzyme Inhibition: Carboxylic acid derivatives inhibit COX-2 (cyclooxygenase-2) in inflammation models. Use ELISA kits to measure PGE₂ reduction in LPS-stimulated macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.